Methyl 3-(2-piperidinyl)propanoate hydrochloride
Overview
Description
Methyl 3-(2-piperidinyl)propanoate hydrochloride is a chemical compound with the molecular formula C9H18ClNO2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Scientific Research Applications
Methyl 3-(2-piperidinyl)propanoate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and receptor binding studies.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Safety and Hazards
While specific safety and hazard information for Methyl 3-(2-piperidinyl)propanoate hydrochloride is not available in the retrieved data, general safety measures for handling similar compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .
Mechanism of Action
Mode of Action
It is known that piperidine derivatives, which this compound is a part of, have significant pharmacological applications .
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Result of Action
Piperidine derivatives are known to have significant pharmacological applications .
Biochemical Analysis
Biochemical Properties
Methyl3-(2-piperidinyl)propanoate hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain esterases, which catalyze the hydrolysis of ester bonds. This interaction can lead to the formation of specific metabolites that may have distinct biological activities . Additionally, Methyl3-(2-piperidinyl)propanoate hydrochloride can bind to specific receptors, modulating their activity and influencing downstream signaling pathways.
Cellular Effects
Methyl3-(2-piperidinyl)propanoate hydrochloride has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in metabolic pathways, leading to changes in cellular metabolism . Furthermore, Methyl3-(2-piperidinyl)propanoate hydrochloride can impact cell signaling pathways by binding to specific receptors, thereby altering the activity of downstream signaling molecules and affecting cellular responses.
Molecular Mechanism
The molecular mechanism of action of Methyl3-(2-piperidinyl)propanoate hydrochloride involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to specific enzymes, inhibiting their activity and thereby affecting the biochemical pathways they regulate . Additionally, Methyl3-(2-piperidinyl)propanoate hydrochloride can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl3-(2-piperidinyl)propanoate hydrochloride can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Methyl3-(2-piperidinyl)propanoate hydrochloride is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to Methyl3-(2-piperidinyl)propanoate hydrochloride can also result in changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of Methyl3-(2-piperidinyl)propanoate hydrochloride vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular responses . Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response. Additionally, high doses of Methyl3-(2-piperidinyl)propanoate hydrochloride can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes.
Metabolic Pathways
Methyl3-(2-piperidinyl)propanoate hydrochloride is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can be metabolized by esterases, leading to the formation of specific metabolites that may have distinct biological activities . Additionally, Methyl3-(2-piperidinyl)propanoate hydrochloride can affect the activity of enzymes involved in key metabolic pathways, thereby altering the overall metabolic profile of cells.
Transport and Distribution
The transport and distribution of Methyl3-(2-piperidinyl)propanoate hydrochloride within cells and tissues are critical for its biological activity. It can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within cells . The distribution of Methyl3-(2-piperidinyl)propanoate hydrochloride within tissues can also affect its biological effects, as different tissues may have varying levels of transporters or binding proteins that facilitate its uptake and distribution.
Subcellular Localization
The subcellular localization of Methyl3-(2-piperidinyl)propanoate hydrochloride is important for its activity and function. It can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For instance, Methyl3-(2-piperidinyl)propanoate hydrochloride may be localized to the cytoplasm, nucleus, or other organelles, where it can interact with specific biomolecules and exert its biological effects. The subcellular localization of Methyl3-(2-piperidinyl)propanoate hydrochloride can also influence its stability and degradation, affecting its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-piperidinyl)propanoate hydrochloride typically involves the esterification of 3-(2-piperidinyl)propanoic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-piperidinyl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The ester group can be substituted with other functional groups, such as amides or nitriles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong bases or nucleophiles, such as sodium hydride or sodium azide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amides, nitriles.
Comparison with Similar Compounds
Methyl 3-(2-piperidinyl)propanoate hydrochloride can be compared with other similar compounds, such as:
- Methyl 3-(3-piperidinyl)propanoate hydrochloride
- Methyl 3-(4-piperidinyl)propanoate hydrochloride
- Ethyl 2-(1-piperidinyl)propanoate hydrochloride
These compounds share a similar piperidine core structure but differ in the position of the substituents or the ester group. The unique positioning of the substituents in this compound can result in different chemical reactivity and biological activity, making it a valuable compound for specific applications.
Properties
IUPAC Name |
methyl 3-piperidin-2-ylpropanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-12-9(11)6-5-8-4-2-3-7-10-8;/h8,10H,2-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOBDZOFSZULJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1CCCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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